2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid
Overview
Description
2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid is a compound that features a trimethoxyphenyl group attached to an indole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trimethoxyphenyl group is known for its electron-rich nature, which can influence the reactivity and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where 2,3,4-trimethoxybenzoyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer, due to its potential to inhibit enzymes such as tubulin and heat shock proteins.
Materials Science: The compound’s electron-rich nature makes it suitable for use in organic electronics and as a building block for the synthesis of conductive polymers.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxylic acid: Similar structure but with different substitution pattern on the phenyl ring.
2-(2,4,5-trimethoxyphenyl)-1H-indole-3-carboxylic acid: Another isomer with different substitution pattern.
2-(2,3,4-trimethoxyphenyl)-1H-indole-2-carboxylic acid: Similar compound with carboxylic acid group at a different position.
Uniqueness
2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the trimethoxyphenyl group enhances its electron-rich nature, making it more reactive in certain chemical reactions and potentially more effective in biological applications .
Properties
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-22-13-9-8-11(16(23-2)17(13)24-3)15-14(18(20)21)10-6-4-5-7-12(10)19-15/h4-9,19H,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIQDPCJMFTBLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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